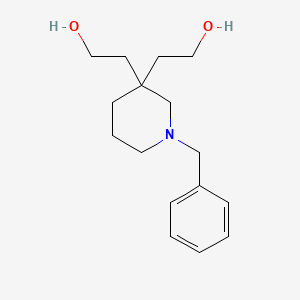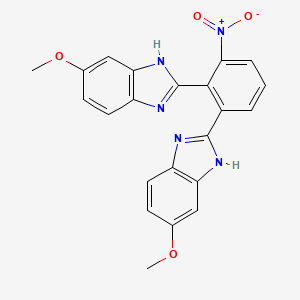
2,2'-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their structural similarity to naturally occurring nucleotides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) typically involves the condensation of ortho-phenylenediamine derivatives with aldehydes or other suitable reagents. One common method includes the reaction of ortho-phenylenediamine with 3-nitrobenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzimidazole ring. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole), often employs continuous flow processes and microwave-assisted synthesis to enhance yield and efficiency. These methods allow for better control over reaction parameters and can significantly reduce reaction times .
化学反应分析
Types of Reactions
2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen gas with a palladium catalyst for hydrogenation, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and may require specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer activity .
相似化合物的比较
Similar Compounds
2,2’-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide):
2,2’-(2-Bromo-5-tert-butyl-1,3-phenylene)bis(1-methyl-1H-benzimidazole): Known for its coordination chemistry and potential use in catalysis.
Uniqueness
2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications, particularly in medicinal chemistry and materials science .
属性
CAS 编号 |
184705-65-5 |
|---|---|
分子式 |
C22H17N5O4 |
分子量 |
415.4 g/mol |
IUPAC 名称 |
6-methoxy-2-[2-(6-methoxy-1H-benzimidazol-2-yl)-3-nitrophenyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H17N5O4/c1-30-12-6-8-15-17(10-12)25-21(23-15)14-4-3-5-19(27(28)29)20(14)22-24-16-9-7-13(31-2)11-18(16)26-22/h3-11H,1-2H3,(H,23,25)(H,24,26) |
InChI 键 |
VYUOKALIUGMAQN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=C(C(=CC=C3)[N+](=O)[O-])C4=NC5=C(N4)C=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12552855.png)
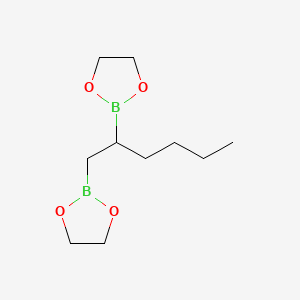




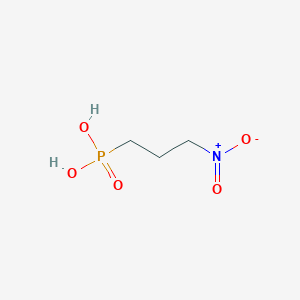
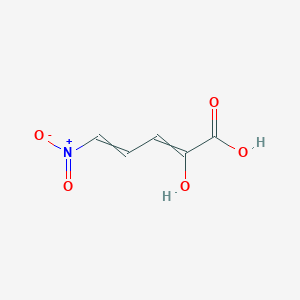


![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
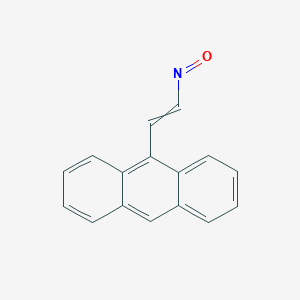
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
